molecular formula C11H8O4 B10753992 Pyrogallin

Pyrogallin

Cat. No.: B10753992
M. Wt: 204.18 g/mol
InChI Key: OLSYHLURTGEIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrogallin, also known as 1,2,3-trihydroxybenzene, is an organic compound belonging to the phenol family. It is a white crystalline solid with the chemical formula C₆H₆O₃. This compound is known for its high solubility in water and its tendency to turn brown upon exposure to air due to oxidation. It was first discovered by Carl Wilhelm Scheele in 1786 through the dry distillation of gallic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrogallin is primarily synthesized through the decarboxylation of gallic acid. The process involves heating a 50% aqueous solution of gallic acid to 175-200°C in an autoclave, resulting in the release of carbon dioxide and the formation of this compound . The reaction mixture is then decolorized using charcoal, and the crude product is purified by sublimation or vacuum distillation.

Industrial Production Methods: Industrial production of this compound follows a similar process, but alternative methods have been developed to improve yield and reduce costs. These include the oxidation of resorcinol with hydrogen peroxide, hydrolysis of 2,6-diamino-4-butylphenol, and demethylation of 4-substituted 2,6-dimethoxyphenols .

Scientific Research Applications

Pyrogallin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Pyrogallin is similar to other polyhydroxybenzenes such as catechol and hydroquinone. it is unique due to its higher reactivity and ability to form a wide range of derivatives through oxidation and substitution reactions . Similar compounds include:

  • Catechol (1,2-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)
  • Phloroglucinol (1,3,5-trihydroxybenzene)

These compounds share similar chemical properties but differ in their reactivity and applications.

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

3,4,5-trihydroxybenzo[7]annulen-6-one

InChI

InChI=1S/C11H8O4/c12-7-3-1-2-6-4-5-8(13)11(15)9(6)10(7)14/h1-5,13,15H,(H,12,14)

InChI Key

OLSYHLURTGEIBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=C2C(=C1)C=CC(=C2O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.